molecular formula C15H19N5 B6524598 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline CAS No. 1017168-52-3

3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline

Cat. No. B6524598
CAS RN: 1017168-52-3
M. Wt: 269.34 g/mol
InChI Key: BUMFWXZXFGFGDQ-UHFFFAOYSA-N
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Description

The compound “3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline” is also known as "6-(4-Methylpiperazin-1-yl)pyridazin-3-amine" . It has a molecular weight of 193.25 and its IUPAC name is 6-(4-methyl-1-piperazinyl)-3-pyridazinylamine . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) . This indicates that the compound has a molecular formula of C9H15N5 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 439.4±45.0 °C and a predicted density of 1.196±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature . The compound has a predicted pKa value of 8.14±0.10 .

Scientific Research Applications

3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pyridazinone derivatives, pyridazinone-piperazine conjugates, and pyridazinone-hydrazine conjugates. It has also been used as a reagent in the synthesis of pyridazinone-based polymers, which have potential applications in the field of drug delivery. In addition, this compound has been used in the synthesis of a range of heterocyclic compounds, including pyridazinone-piperazine conjugates and pyridazinone-hydrazine conjugates.

Mechanism of Action

The exact mechanism of action of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline is not yet fully understood. However, it is thought to act as a ligand for metal ions, such as zinc, magnesium, and iron, and may be involved in the regulation of various biochemical processes. It has also been suggested that this compound may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidative properties, and has been suggested to have potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. In addition, this compound has been shown to have neuroprotective effects, and has been suggested to be a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline in laboratory experiments has several advantages. It is a highly efficient reagent, and has a high yield of product. In addition, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to the use of this compound in laboratory experiments. It is a volatile compound, and must be handled with care. In addition, it can be toxic if inhaled or ingested.

Future Directions

The potential future directions for 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline are numerous. It has been suggested that it could be used in the development of novel drugs, as well as the synthesis of new polymers and heterocyclic compounds. In addition, further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline typically involves the reaction of 4-methylpiperazine with 3-amino-6-chloropyridine, followed by a nucleophilic substitution reaction with aniline. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction is highly efficient and yields a high yield of this compound.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement associated with this compound is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of inhibitors for cyclin-dependent kinase 4 (CDK4), which is crucial in cell cycle regulation . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDK4 can lead to alterations in cell cycle progression, potentially affecting cell proliferation and apoptosis . These changes can have significant implications for cancer research and treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into the active sites of target enzymes, thereby modulating their activity and influencing downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as being kept in a dark place and inert atmosphere at room temperature . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology of this compound is crucial for its safe application in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its localization helps in elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)15-6-5-14(17-18-15)12-3-2-4-13(16)11-12/h2-6,11H,7-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMFWXZXFGFGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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